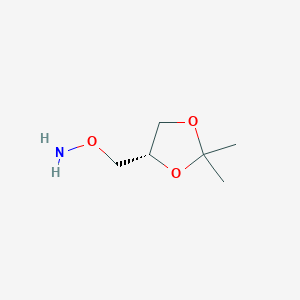
5(6)-ROX N-succinimidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-succinimidyl esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexyl carbodiimide (DCC). This process forms succinimidyl esters that can be further functionalized or used directly for biochemical conjugation. For instance, the synthesis of succinimidyl-(S)-naproxen ester demonstrates the use of succinimidyl esters in creating chiral derivatizing agents for analytical purposes (Bhushan & Tanwar, 2008).
Molecular Structure Analysis
The molecular structure of 5(6)-ROX N-succinimidyl ester is characterized by the presence of a succinimidyl group attached to the ROX (rhodamine) moiety, which is a fluorophore. This structure plays a crucial role in its reactivity and its ability to serve as a fluorescent label for biomolecules. The precise molecular arrangement allows for specific interactions with target molecules, facilitating the labeling process for visualization and analysis purposes.
Chemical Reactions and Properties
5(6)-ROX N-succinimidyl ester reacts with primary amines under mild conditions to form stable amide bonds, a reaction widely used in bioconjugation techniques. This property is exploited in labeling proteins, peptides, and nucleic acids with fluorescent markers for detection and quantification in various analytical methods. The ester's reactivity towards amines and its stability under physiological conditions make it an invaluable tool in molecular biology and biochemistry (Adamczyk, Fishpaugh, & Heuser, 1997).
Scientific Research Applications
-
Protein Labeling & Crosslinking
- 5(6)-ROX N-succinimidyl ester, also known as NHS-Rhodamine, is used for protein labeling and crosslinking . It is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA .
- The NHS-ester varieties of rhodamine efficiently label antibodies and other purified proteins at primary amines (lysine side chains) . Following the standard protocol results in antibodies with excellent dye:protein ratios for optimum activity and fluorescence .
- The outcomes of this application are antibodies with excellent dye:protein ratios for optimum activity and fluorescence .
-
Oligonucleotide Labeling
-
Cell Labeling
- 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) is a fluorescent dye, which is membrane permeable. It labels cells by covalently binding to intracellular molecules .
- CFSE is an amine reactive fluorescent probe used to stain cells, especially immune cells, for analysis in applications such as flow cytometry .
-
Drug Labeling
-
Immunofluorescent Probes
-
Hybridization Probes
Safety And Hazards
Future Directions
While there are no specific future directions mentioned in the search results, the use of 5(6)-ROX N-succinimidyl ester in various bioconjugation techniques suggests potential for further research and development in this area.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.C6H7NO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9-10,17-18H,3-8,11-16H2;2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZLEAZWSMALSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-ROX N-succinimidyl ester | |
CAS RN |
114616-32-9 |
Source


|
| Record name | 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)


![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)


